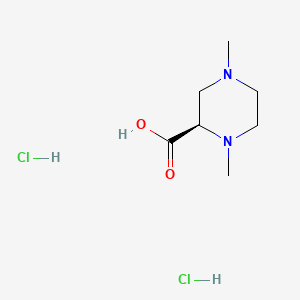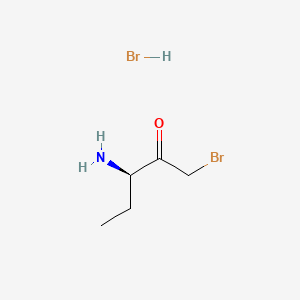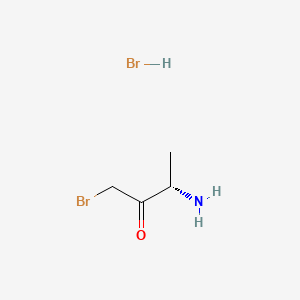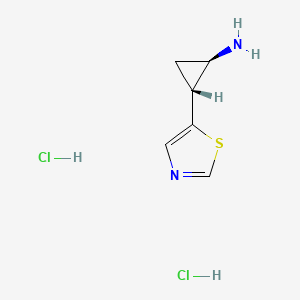
(2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1,4-Dimethylpiperazine-2-carboxylic acid dihydrochloride: is a chemical compound with a unique structure that has garnered attention in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of piperazine with appropriate methylating agents under controlled conditions to introduce the methyl groups at the 1 and 4 positions of the piperazine ring. The carboxylic acid group is then introduced, followed by the formation of the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
(2R)-1,4-Dimethylpiperazine-2-carboxylic acid dihydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the piperazine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve reducing agents like lithium aluminum hydride.
Substitution reactions can be carried out using alkyl halides and appropriate catalysts.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studying biological systems and processes.
Medicine: Potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism by which (2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
(2R)-1,4-Dimethylpiperazine-2-carboxylic acid dihydrochloride: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
Piperazine derivatives
Other substituted piperazines
Dihydrochloride salts of carboxylic acids
These compounds share structural similarities but differ in their specific substituents and stereochemistry, leading to different properties and applications.
Properties
IUPAC Name |
(2R)-1,4-dimethylpiperazine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-8-3-4-9(2)6(5-8)7(10)11;;/h6H,3-5H2,1-2H3,(H,10,11);2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJQXMOMHHDOSZ-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C(=O)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@H](C1)C(=O)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6608874.png)
![5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride](/img/structure/B6608875.png)

![[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B6608887.png)
![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)


![sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate](/img/structure/B6608920.png)
amine hydrochloride](/img/structure/B6608922.png)


